molecular formula C13H7BrF3NO3 B7857795 1-(3-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene

1-(3-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B7857795
M. Wt: 362.10 g/mol
InChI Key: NYGXLYUPUOBZJT-UHFFFAOYSA-N
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Description

1-(3-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene is a complex organic compound characterized by its bromo, nitro, and trifluoromethyl functional groups

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating 1-(3-hydroxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene using bromine in the presence of a suitable catalyst.

  • Nitration: Nitration of 1-(3-bromophenoxy)-4-(trifluoromethyl)benzene can be achieved using concentrated nitric acid and sulfuric acid.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a strong base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.

  • Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles.

  • Common Reagents and Conditions: Reagents such as sodium hydroxide, potassium permanganate, and palladium catalysts are commonly used in these reactions.

  • Major Products Formed: Products include nitroso derivatives, amines, and various substituted phenols.

Scientific Research Applications

  • Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules.

  • Biology: It can be employed in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological processes.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, influencing biological pathways.

Comparison with Similar Compounds

  • 1-(2-Bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene: Similar structure but different position of the bromo group.

  • 1-(3-Bromophenoxy)-2-nitro-3-(trifluoromethyl)benzene: Different position of the trifluoromethyl group.

  • 1-(3-Bromophenoxy)-2-nitrobenzene: Lacks the trifluoromethyl group.

These compounds share structural similarities but exhibit different chemical and biological properties due to the variations in functional group positioning.

Properties

IUPAC Name

1-(3-bromophenoxy)-2-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF3NO3/c14-9-2-1-3-10(7-9)21-12-5-4-8(13(15,16)17)6-11(12)18(19)20/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGXLYUPUOBZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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